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Compound of Interest

Compound Name: 2-Propenenitrile, 3-ethoxy-

CAS No.: 61310-53-0

Cat. No.: B1582237

Get Quote

CAS No: 61310-53-0 | Formula: C₅H₇NO | MW: 97.12 g/mol Synonyms:

-Ethoxyacrylonitrile, 3-Ethoxyprop-2-enenitrile[1]

Executive Summary
3-Ethoxyacrylonitrile is a pivotal "push-pull" alkene intermediate in heterocyclic chemistry.[1]

Characterized by an electron-donating ethoxy group and an electron-withdrawing nitrile group

at opposite ends of a vinyl system, it exhibits high reactivity toward binucleophiles.[1] This

unique electronic structure makes it an indispensable building block for the synthesis of

pyrimidines (e.g., Cytosine), pyrazoles, and complex pharmaceutical scaffolds.[1]

This guide details the primary synthetic pathway via the Claisen condensation of acetonitrile

and ethyl formate, followed by O-alkylation. This route is selected for its scalability, atom

economy, and avoidance of high-pressure carbon monoxide handling required in alternative

industrial methods.[1]
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To design a robust synthesis, we must deconstruct the molecule to its fundamental synthons.[1]

The 3-ethoxyacrylonitrile motif can be viewed as an O-alkylated enol of 3-hydroxyacrylonitrile

(formylacetonitrile).[1]

Logical Disconnection
Target: EtO-CH=CH-CN

Disconnection (C-O): Removal of the ethyl group reveals the enolate anion [O-CH=CH-CN]⁻.

[1]

Disconnection (C-C): The enolate is the condensation product of a formyl cation equivalent

(from ethyl formate) and an acetonitrile anion.[1]

Strategic Pathway
The synthesis proceeds in two distinct phases:

Formylation: Base-mediated condensation of acetonitrile with ethyl formate to generate the

sodium enolate of 3-hydroxyacrylonitrile.[1]

Alkylation: Trapping the enolate with an ethylating agent (Ethyl Iodide or Diethyl Sulfate) to

lock the enol ether structure.[1]

Figure 1: Retrosynthetic analysis of 3-Ethoxyacrylonitrile.
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Core Synthesis Protocol: The Formylation-
Alkylation Route
Reaction Scheme
Step 1:
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Step 2:

[1]

Reagents & Equipment
Reagents: Acetonitrile (Anhydrous), Ethyl Formate, Sodium Ethoxide (solid or 21% wt in

EtOH), Ethyl Iodide (or Diethyl Sulfate), Toluene (Solvent).[1]

Equipment: 3-neck round-bottom flask (RBF), reflux condenser, mechanical stirrer (critical for

slurry handling), addition funnel, inert gas (N₂/Ar) line.[1]

Step-by-Step Experimental Procedure
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Phase Step Action
Critical Parameter /
Rationale

I. Enolate Formation 1

Charge RBF with

Sodium Ethoxide (1.1

eq) and dry Toluene

(5-10 vol).[1] Cool to

0–5°C.

Low temp prevents

side reactions

(polymerization of

acetonitrile).[1]

2

Mix Acetonitrile (1.0

eq) and Ethyl Formate

(1.2 eq) in a separate

flask.

Premixing ensures

stoichiometric

availability of

electrophile upon

deprotonation.

3

Add the mixture

dropwise to the

NaOEt suspension

over 60 mins.

Maintain T < 10°C.

Exothermic reaction.

[1] Slow addition

controls heat and

prevents "runaway."[1]

4

Allow to warm to

Room Temp (25°C)

and stir for 4–6 hours.

The solution will

thicken as the sodium

enolate salt

precipitates.

II.[1] Alkylation 5

Option A (In-situ): Add

Ethyl Iodide (1.2 eq)

directly to the slurry.[1]

Option B (Isolation):

Filter the salt, wash

with ether, resuspend

in DMF (higher yield).

[1]

In-situ is faster;

Isolation/DMF yields

cleaner product but

requires more steps.

We proceed with

Option A for efficiency.

6

Heat the mixture to

reflux (approx. 70–

80°C) for 4 hours.

Drives the SN2

substitution.[1]

Monitoring by TLC/GC

is recommended.[1]
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III. Workup 7

Cool to RT. Quench

with ice-cold water

(minimal volume) to

dissolve salts.

Dissolves NaI/NaBr

byproducts.

8

Separate organic

layer.[1][2] Extract

aqueous layer 2x with

Ethyl Acetate or Ether.

[1]

Recovers product

trapped in the

aqueous phase.[1]

9

Dry combined

organics over MgSO₄,

filter, and concentrate

in vacuo.

Removes bulk

solvent.[1][3]

IV. Purification 10

Fractional Distillation

under reduced

pressure.

Target: Collect fraction

boiling at 90–92°C @

19 mmHg.

Mechanistic Insight
The reaction is thermodynamically driven by the formation of the stable enolate salt and the

subsequent formation of the strong Na-Halide lattice.

Figure 2: Mechanistic pathway of the Claisen condensation and alkylation.
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[1][2][4][5]
Alternative Method: Elimination from Acetal
For laboratories where 3,3-diethoxypropionitrile is commercially available.[1]
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This method involves the acid-catalyzed elimination of ethanol from the acetal. While fewer

steps, it relies on the availability of the acetal precursor.

Reaction:

[1]

Protocol: Heat 3,3-diethoxypropionitrile with catalytic p-toluenesulfonic acid (1-2 mol%) in a

distillation apparatus. The product and ethanol distill over; ethanol is removed via a

fractionating column, leaving the higher boiling vinyl ether.

Characterization & Quality Control
Test Expected Result Notes

Appearance Clear to pale yellow liquid
Darkens upon storage

(oxidation/polymerization).[1]

Boiling Point 90–92°C at 19 mmHg
160°C at atm (with

decomposition risk).[1]

Density 0.944 g/mL -

¹H-NMR (CDCl₃)
Doublets at δ ~4.0 and ~7.2

ppm

Product is a mix of E and Z

isomers.[1] Z-isomer:

Hz.[1][4] E-isomer:

Hz.[1][4]

IR Spectroscopy
Nitrile stretch (~2210 cm⁻¹)

Enol Ether C=C (~1620 cm⁻¹)

Distinctive "Push-Pull" alkene

signature.[1]

Applications in Drug Discovery
3-Ethoxyacrylonitrile is a "masked" malondialdehyde equivalent.[1] It reacts with amidines,

ureas, and hydrazines to form heterocycles.[1]

Example: Synthesis of Cytosine Derivatives Reaction with urea in the presence of alkoxide

yields cytosine (4-amino-2-hydroxypyrimidine).[1]
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Figure 3: Synthetic utility in heterocyclic drug design.
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Safety & Handling (MSDS Highlights)
Toxicity: Nitriles are toxic by inhalation and skin absorption.[1] Metabolic liberation of cyanide

is possible.[1] Handle in a fume hood.

Flammability: Flash point approx. 82°C. Combustible liquid.[1]

Stability: Hydrolyzes in acidic water to cyanoacetaldehyde.[1] Store under inert gas at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3,3-Diethoxypropiononitrile | C7H13NO2 | CID 74851 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. Organic Syntheses Procedure [orgsyn.org]

3. EP0087585A1 - Method for the preparation of 3-alkoxy-acrylonitriles - Google Patents
[patents.google.com]

4. Organic Syntheses Procedure [orgsyn.org]

To cite this document: BenchChem. [Advanced Technical Guide: Synthesis of 3-
Ethoxyacrylonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1582237/docs#advanced-technical-guide-synthesis-
of-3-ethoxyacrylonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science

and industry.
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